molecular formula C13H14OS B3144422 3-[1-(Phenylsulfanyl)propyl]furan CAS No. 551921-83-6

3-[1-(Phenylsulfanyl)propyl]furan

Cat. No. B3144422
CAS RN: 551921-83-6
M. Wt: 218.32 g/mol
InChI Key: MUVDGBWRJPZAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of furans involves various methods. One notable approach is the Paal-Knorr Furan Synthesis , which allows the formation of di-, tri-, and tetrasubstituted olefins from alkyl enol ethers using low-load palladium catalysts. Additionally, gold-catalyzed cyclizations and cycloisomerizations have been explored for furan synthesis .


Molecular Structure Analysis

The molecular structure of 3-[1-(Phenylsulfanyl)propyl]furan consists of a furan ring with a phenylsulfanyl group attached to the propyl side chain. The sulfur atom bridges the phenyl group and the furan ring .


Chemical Reactions Analysis

Biological processes can yield various oxidation and reduction products from furfural and 5-hydroxymethylfurfural (5-HMF). These compounds, including 3-[1-(Phenylsulfanyl)propyl]furan , can be obtained via biocatalytic or fermentative methods. These processes offer lower costs and reduced environmental impact .

properties

IUPAC Name

3-(1-phenylsulfanylpropyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-2-13(11-8-9-14-10-11)15-12-6-4-3-5-7-12/h3-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDGBWRJPZAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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